molecular formula C19H18ClNO3 B3015268 N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-chloro-2-methoxybenzamide CAS No. 2034558-97-7

N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-chloro-2-methoxybenzamide

Cat. No.: B3015268
CAS No.: 2034558-97-7
M. Wt: 343.81
InChI Key: HTVDYJPBBHYIOG-UHFFFAOYSA-N
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Description

N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-chloro-2-methoxybenzamide is a synthetic organic compound that belongs to the class of benzofuran derivatives.

Mechanism of Action

Target of Action

The compound, also known as N-(1-(benzofuran-2-yl)propan-2-yl)-5-chloro-2-methoxybenzamide, primarily targets monoamine transporters . These transporters include dopamine transporters (DAT), norepinephrine transporters (NET), and serotonin transporters (SERT) . These transporters play a crucial role in regulating the concentration of monoamine neurotransmitters in the synaptic cleft, thereby modulating neural signaling.

Mode of Action

This compound acts as a substrate-type releaser at DAT, NET, and SERT . It binds to these transporters and induces the release of dopamine, norepinephrine, and serotonin . This action is similar to the effects produced by 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxymethamphetamine (MDMA) .

Biochemical Pathways

The compound’s interaction with monoamine transporters affects the monoamine transmission pathway . By inducing the release of dopamine, norepinephrine, and serotonin, it alters the concentration of these neurotransmitters in the synaptic cleft . This can lead to changes in neural signaling and potentially affect various physiological functions regulated by these neurotransmitters.

Pharmacokinetics

Similar compounds are known to have significant bioavailability and can exert their effects in a low concentration range

Result of Action

The compound’s action results in dose-related elevations in extracellular dopamine and serotonin in the brain . This can lead to profound behavioral activation characterized by forward locomotion . The compound’s effects are more potent than MDA, producing sustained stimulant-like effects .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s effects can be influenced by the presence of other psychoactive substances . Furthermore, the compound’s action can be affected by factors such as the user’s health status, genetic factors, and the use of other medications.

Preparation Methods

The synthesis of N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-chloro-2-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the benzofuran ring: This can be achieved through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.

    Introduction of the propan-2-yl group: This step involves the alkylation of the benzofuran ring with a suitable alkyl halide.

    Chlorination and methoxylation:

Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-chloro-2-methoxybenzamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, allowing for the synthesis of a wide range of derivatives with potential biological activities .

Properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-chloro-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO3/c1-12(9-15-10-13-5-3-4-6-17(13)24-15)21-19(22)16-11-14(20)7-8-18(16)23-2/h3-8,10-12H,9H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTVDYJPBBHYIOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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